molecular formula C4H9NO3S B7939769 N-(2-oxopropyl)methanesulfonamide

N-(2-oxopropyl)methanesulfonamide

Cat. No. B7939769
M. Wt: 151.19 g/mol
InChI Key: GTISRFFBTGHXDV-UHFFFAOYSA-N
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Description

N-(2-oxopropyl)methanesulfonamide is a useful research compound. Its molecular formula is C4H9NO3S and its molecular weight is 151.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemoselective N-Acylation Agents : N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, related to N-(2-oxopropyl)methanesulfonamide, have been developed for chemoselective N-acylation. These compounds show good chemoselectivity and are useful in synthetic chemistry (Kondo et al., 2000).

  • Treatment of Organophosphate Poisoning : Methanesulfonamide derivatives have been used in treating organophosphate poisoning, demonstrating efficiency when used with atropine, both pre and post-poisoning (Davies et al., 1959).

  • Palladium-Catalyzed Cross-Coupling : A Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been reported, providing an alternative to potentially genotoxic methods involving anilines and methanesulfonyl chloride (Rosen et al., 2011).

  • Vicarious Nucleophilic Substitution : Research shows vicarious nucleophilic substitution (VNS) reactions on compounds activated with sulfur-based electron-withdrawing groups, using trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide (Lemek et al., 2008).

  • NMR and Vibrational Studies : DFT quantum chemical studies on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide have provided insights into molecular conformation, NMR chemical shifts, and vibrational transitions (Karabacak et al., 2010).

  • Ligand-Free Copper(I)-Oxide Catalysis in Water : A method for the cross-coupling of methanesulfonamide and aryl iodides under ligand-free copper(I)-oxide-catalyzed conditions in water has been reported, yielding a variety of N-arylated methanesulfonamides (Tan et al., 2014).

  • Antitumor Activity : Methanesulfonamide derivatives have shown antitumor activity, particularly in the context of ovarian carcinoma, with reproducible and reversible toxicity (Von Hoff et al., 1978).

  • Carbonic Anhydrase Inhibition : Certain sulfonamides derived from indanes and tetralines, related to methanesulfonamide, have been identified as inhibitors of human carbonic anhydrase isozymes (Akbaba et al., 2014).

  • Quantum Chemical Calculations for Antioxidants : N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds have been studied using theoretical calculations to predict their antioxidant activity (Xue et al., 2022).

properties

IUPAC Name

N-(2-oxopropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-4(6)3-5-9(2,7)8/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTISRFFBTGHXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxopropyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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